

# Preclinical development and discovery of EB-Psma-617

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Preclinical Development and Discovery of EB-PSMA-617

### Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for the diagnosis and treatment of prostate cancer due to its significant overexpression in primary and metastatic forms of the disease.[1][2] Radioligand therapy (RLT) using molecules that target PSMA, such as PSMA-617, has shown considerable promise.[3][4] EB-PSMA-617 is a second-generation PSMA-targeting radiopharmaceutical developed to enhance the therapeutic properties of its predecessor, PSMA-617.[5][6] It is a conjugate composed of three key parts: a PSMA-targeting ligand (PSMA-617), a truncated Evans Blue (EB) moiety, and a chelator (like DOTA) for a therapeutic radioisotope, typically Lutetium-177 (177Lu).[5][7] The primary innovation of EB-PSMA-617 is the inclusion of the EB fragment, which binds to serum albumin, thereby extending the agent's circulation half-life.[7][8] This prolonged circulation is hypothesized to increase the accumulation of the radiopharmaceutical at tumor sites, potentially leading to a higher absorbed radiation dose in cancer cells and improved therapeutic efficacy.[1][5]

## **Mechanism of Action**

The therapeutic mechanism of <sup>177</sup>Lu-**EB-PSMA-617** is a multi-step process initiated by intravenous administration.



- Targeting and Binding: The PSMA-617 component of the molecule specifically targets and binds with high affinity to PSMA, a type II transmembrane protein that is highly expressed on the surface of prostate cancer cells.[2][5]
- Albumin-Binding and Circulation: Simultaneously, the Evans Blue moiety binds to circulating serum albumin. This reversible binding significantly increases the hydrodynamic size of the radioconjugate, preventing its rapid clearance by the kidneys and extending its plasma halflife.[5][7]
- Tumor Accumulation: The prolonged circulation time allows for greater accumulation of <sup>177</sup>Lu-EB-PSMA-617 at tumor sites through sustained delivery and binding to PSMA.[5]
- Internalization: Upon binding to PSMA, the entire complex is internalized into the cancer cell via endocytosis.[2][9]
- Radiotherapeutic Effect: Once internalized, the radioisotope <sup>177</sup>Lu decays, emitting beta particles with a maximum tissue penetration of about 2 mm.[2] This localized radiation induces DNA damage, including single and double-strand breaks, leading to cancer cell death.[2][10] The short path length of the beta particles minimizes damage to surrounding healthy tissues.

## **Data Presentation**

Quantitative data from preclinical and early clinical studies are summarized below.

## **Table 1: Binding Affinity of PSMA Ligands**

Data from Biolayer Interference analysis.



| Compound        | Target<br>Protein | KD (M)   | kon (1/Ms) | koff (1/s) | Reference |
|-----------------|-------------------|----------|------------|------------|-----------|
| EB-PSMA-<br>617 | Human<br>PSMA     | 1.13E-08 | 1.13E+05   | 1.28E-03   | [11]      |
| Mouse PSMA      | 1.03E-08          | 1.05E+05 | 1.08E-03   | [11]       |           |
| PSMA-617        | Human<br>PSMA     | 2.38E-09 | 2.37E+05   | 5.63E-04   | [11]      |
| Mouse PSMA      | 4.39E-09          | 1.63E+05 | 7.16E-04   | [11]       |           |

## **Table 2: In Vitro Cellular Uptake and Internalization**

Comparative data for PSMA-targeting radioligands. Note: Specific data for **EB-PSMA-617** was not available in the provided search results; data for related compounds are presented for context.



| Radioligand                         | Cell Line | Incubation<br>Time | Total<br>Uptake (%<br>Applied<br>Activity)      | Internalized<br>Fraction (%<br>Applied<br>Activity) | Reference |
|-------------------------------------|-----------|--------------------|-------------------------------------------------|-----------------------------------------------------|-----------|
| [ <sup>165</sup> Er]Er-<br>PSMA-617 | LNCaP     | 4 h                | 23.3 ± 2.1%<br>(per 5x10 <sup>5</sup><br>cells) | 9.7 ± 1.0%                                          | [12]      |
| <sup>177</sup> Lu-PSMA-<br>ALB-53   | PC-3 PIP  | 4 h                | ~55-59%                                         | ~17-25%                                             | [13]      |
| <sup>177</sup> Lu-PSMA-<br>ALB-56   | PC-3 PIP  | 4 h                | ~55-59%                                         | ~17-25%                                             | [13]      |
| [ <sup>89</sup> Zr]Zr-<br>PSMA-617  | LNCaP     | Not Specified      | Not Specified                                   | 12.66 ± 0.60% (per 10 <sup>6</sup> cells)           | [14]      |
| <sup>177</sup> Lu-PSMA-<br>617      | LNCaP     | Not Specified      | Not Specified                                   | 16.17 ±<br>3.66% (per<br>10 <sup>6</sup> cells)     | [14]      |

## **Table 3: Radiolabeling and Stability**

Typical parameters for <sup>177</sup>Lu-labeling of PSMA-617 and its analogues.

| Parameter                                    | Value                      | Reference |
|----------------------------------------------|----------------------------|-----------|
| Radiochemical Yield                          | >90%                       | [1]       |
| Radiochemical Purity                         | >95%                       | [1]       |
| Stability (in presence of L-ascorbic acid)   | Stable for up to 72 hours  | [15]      |
| LogP Value ([ <sup>161</sup> Tb]Tb-PSMA-617) | -2.15 ± 0.31 (hydrophilic) | [15]      |

# Table 4: Comparative Dosimetry in Humans (mSv/MBq)



Absorbed doses from a first-in-human study comparing <sup>177</sup>Lu-**EB-PSMA-617** and <sup>177</sup>Lu-PSMA-617.

| Organ           | <sup>177</sup> Lu-EB-PSMA-617 | <sup>177</sup> Lu-PSMA-617 | Reference |
|-----------------|-------------------------------|----------------------------|-----------|
| Red Bone Marrow | 0.0547 ± 0.0062               | 0.0084 ± 0.0057            | [1][16]   |
| Kidneys         | 2.39 ± 0.69                   | 0.39 ± 0.06                | [1][16]   |

## **Table 5: Therapeutic Response in Humans**

Comparison from a first-in-human study.

| Parameter                                   | <sup>177</sup> Lu-EB-<br>PSMA-617<br>(Imaging<br>Dose) | <sup>177</sup> Lu-PSMA-<br>617 (Imaging<br>Dose) | P-value | Reference |
|---------------------------------------------|--------------------------------------------------------|--------------------------------------------------|---------|-----------|
| Tumor<br>Radioactivity<br>Accumulation      | ~3.02-fold higher in bone metastases                   | Baseline                                         | N/A     | [1][8]    |
| Change in <sup>68</sup> Ga-<br>PSMA-617 SUV | -32.43 ± 0.14%                                         | +0.21 ± 0.37%                                    | 0.002   | [1][8]    |

# Experimental Protocols Radiolabeling of EB-PSMA-617 with Lutetium-177

This protocol is adapted from standard procedures for labeling PSMA-617.[1][3][17]

- Materials:
  - EB-PSMA-617 precursor
  - o [177Lu]LuCl₃ solution in 0.04 M HCl
  - Sodium acetate or ascorbic acid buffer (e.g., 0.5 M, pH 4.5-5.5)



- Sterile, pyrogen-free reaction vials
- Heating block or water bath set to 90-95°C
- C18 solid-phase extraction (SPE) cartridge for purification
- Ethanol and sterile saline for formulation
- Radio-TLC or Radio-HPLC system for quality control
- Procedure:
  - To a sterile reaction vial, add the reaction buffer (e.g., sodium acetate).
  - Add the EB-PSMA-617 precursor (typically in nmol amounts).
  - Add the required activity of [¹<sup>77</sup>Lu]LuCl₃ to the vial.
  - Incubate the reaction mixture in a heating block at 90-95°C for 25-40 minutes.[15][17]
  - After incubation, allow the vial to cool to room temperature.
  - Purify the mixture using a C18 SPE cartridge. The [177Lu]Lu-EB-PSMA-617 is retained on the cartridge while unreacted 177Lu is washed away.
  - Elute the final product from the cartridge using an ethanol/water mixture.
  - $\circ$  Formulate the product with sterile saline for injection and pass it through a 0.22  $\mu$ m sterile filter.
  - Quality Control: Determine the radiochemical purity using Radio-TLC or Radio-HPLC. A purity of >95% is required for clinical use.[1][18]

## In Vitro Cell Binding and Internalization Assay

This protocol assesses the binding and uptake of the radioligand in cancer cells.[13][19]

Materials:



- PSMA-positive (e.g., LNCaP, PC-3 PIP) and PSMA-negative (e.g., PC-3 flu) human prostate cancer cell lines.
- Cell culture medium (e.g., RPMI-1640 with 10% FCS).
- [177Lu]Lu-**EB-PSMA-617**.
- Acid wash buffer (e.g., glycine buffer, pH 2.8) to separate surface-bound from internalized radioactivity.
- PBS (Phosphate-Buffered Saline).
- Gamma counter.

#### Procedure:

- Seed PSMA-positive and PSMA-negative cells in multi-well plates and allow them to adhere overnight.
- Incubate the cells with a known concentration of [177Lu]Lu-EB-PSMA-617 in cell culture medium for various time points (e.g., 1, 2, 4 hours) at 37°C.
- Total Cell-Associated Radioactivity: After incubation, remove the radioactive medium and wash the cells with cold PBS. Lyse the cells (e.g., with NaOH) and measure the radioactivity in a gamma counter.
- Internalization Assay: After the incubation and PBS wash steps, add a cold acid wash buffer for 5-10 minutes on ice to strip the surface-bound radioligand.
- Collect the acidic supernatant, which contains the surface-bound fraction.
- Lyse the remaining cells to release the internalized fraction.
- Measure the radioactivity of both the surface-bound and internalized fractions using a gamma counter.
- Express results as a percentage of the total applied activity.



## In Vivo Biodistribution Study in Murine Models

This protocol determines the distribution, uptake, and clearance of the radiopharmaceutical in a living organism.[17][20]

#### Materials:

- Tumor-bearing animal model (e.g., nude mice with LNCaP xenografts).
- [177Lu]Lu-**EB-PSMA-617** formulated in sterile saline.
- Anesthesia (e.g., isoflurane).
- Dissection tools, scales for weighing tissues, and collection tubes.
- Gamma counter.

#### Procedure:

- Anesthetize the tumor-bearing mice.
- Administer a defined activity of [177Lu]Lu-EB-PSMA-617 (e.g., 2-5 MBq) intravenously via the tail vein.[3]
- At predefined time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of animals.
- Collect blood via cardiac puncture.
- Dissect and collect key organs and tissues of interest (tumor, kidneys, liver, spleen, salivary glands, muscle, bone, etc.).
- Rinse tissues to remove excess blood, blot dry, and place them in pre-weighed tubes.
- Weigh the tubes with the tissue to determine the wet weight of each sample.
- Measure the radioactivity in each sample using a gamma counter, along with standards prepared from the injected dose.



 Calculate the uptake in each tissue and express it as a percentage of the injected activity per gram of tissue (%IA/g).

# **Mandatory Visualization**





Click to download full resolution via product page

Caption: Mechanism of Action of <sup>177</sup>Lu-**EB-PSMA-617**.





Click to download full resolution via product page

Caption: Preclinical Experimental Workflow for EB-PSMA-617.





Click to download full resolution via product page

Caption: Logical Relationship in the Design of EB-PSMA-617.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. isosolutions.com [isosolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. openmedscience.com [openmedscience.com]

## Foundational & Exploratory





- 6. oncidiumfoundation.org [oncidiumfoundation.org]
- 7. Facebook [cancer.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances in PSMA theranostics PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. biorxiv.org [biorxiv.org]
- 15. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure—Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions PMC [pmc.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Preclinical development and discovery of EB-Psma-617]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15608241#preclinical-development-and-discovery-of-eb-psma-617]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com